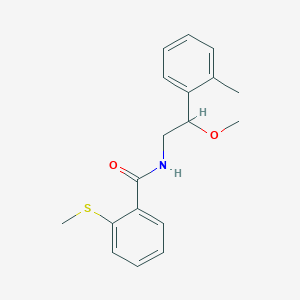
3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a thiazole ring, a urea linkage, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be constructed through a cyclization reaction.
Urea Formation: The thiazole derivative can then be reacted with 3-chlorophenyl isocyanate to form the urea linkage.
Amide Bond Formation: Finally, the intermediate product is coupled with N-(1-phenylethyl)propanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the urea linkage or the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound’s structure suggests it could have pharmacological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Research might focus on its efficacy and safety as a therapeutic agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting its activity.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Protein Binding: The compound might bind to proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide
- 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)butanamide
Uniqueness
Compared to similar compounds, 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in different biological activity, stability, or reactivity, making it a compound of particular interest for further study.
Propriétés
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14(15-6-3-2-4-7-15)23-19(27)11-10-18-13-29-21(25-18)26-20(28)24-17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWDBYZNCRKGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2584593.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)



![2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2584601.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584603.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B2584606.png)

